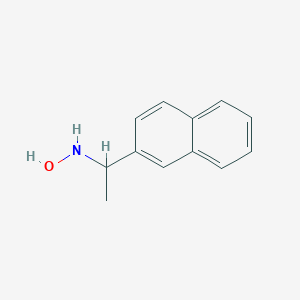

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

Vue d'ensemble

Description

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is an organic compound with the molecular formula C12H13NO. It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, purification processes, and ensuring safety and environmental compliance during production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the nucleophile, but typically involve mild to moderate temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate:

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives through oxidation, reduction, and substitution reactions.

Reactivity:

The compound can undergo several chemical transformations:

- Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: It can be reduced to yield the corresponding amine.

- Substitution: The naphthalene ring is reactive towards electrophilic aromatic substitution, allowing for the introduction of various substituents.

Biological Applications

Enzymatic Probes:

Research has indicated that this compound may play a role as a probe for studying enzymatic reactions. Its structure allows for potential interactions with biological macromolecules, making it valuable in biochemical studies.

Therapeutic Potential:

There is ongoing exploration into the therapeutic properties of this compound. It has been investigated for its antioxidant and anti-inflammatory activities, which could make it relevant in drug development for various diseases .

Medicinal Chemistry

Drug Development:

this compound is being studied as a precursor for developing new pharmaceuticals. Its unique structural properties may contribute to the efficacy of new therapeutic agents targeting specific diseases .

Antimicrobial Activity:

Some studies have suggested that derivatives of naphthalene compounds exhibit antimicrobial properties. This potential could lead to applications in developing new antimicrobial agents .

Industrial Applications

Dyes and Pigments:

In industrial chemistry, this compound is utilized in producing dyes and pigments due to its stable chemical structure and reactivity. This application highlights its importance in materials science and manufacturing processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Synthesis of Chiral Amines:

A study demonstrated the effective use of this compound in synthesizing highly enantiopure (1-naphthyl)-1-ethylamines through borane-mediated reduction processes, showcasing its utility in asymmetric synthesis . -

Biological Activity Investigations:

Research has highlighted the compound's potential role as an antioxidant, indicating its possible application in developing therapeutic agents aimed at oxidative stress-related diseases . -

Industrial Process Optimization:

Investigations into industrial synthesis methods have revealed optimized conditions for producing this compound on a larger scale, emphasizing its relevance in chemical manufacturing .

Mécanisme D'action

The mechanism of action of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. Specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmacological studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1-Naphthalen-1-yl-ethyl)hydroxylamine

- N-(2-Naphthalen-2-yl-ethyl)hydroxylamine

- N-(1-Phenyl-ethyl)hydroxylamine

Uniqueness

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research purposes .

Activité Biologique

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a naphthalene ring. Its chemical formula is C_{12}H_{13}N_{1}O_{1}, indicating it contains carbon, hydrogen, nitrogen, and oxygen. The compound's lipophilic nature suggests good absorption and distribution in biological systems, which is crucial for its bioactivity.

Biochemical Pathways

Naphthalene derivatives have been implicated in several biological processes, including:

- Signal Transduction : Potential activation of transcription factors like Nrf2, which regulates detoxifying enzymes and is involved in oxidative stress responses .

- Enzyme Inhibition : Similar compounds exhibit inhibitory effects on various enzymes, suggesting potential applications in cancer therapy and inflammation management .

- Receptor Modulation : The compound may interact with cellular receptors, influencing physiological responses.

Biological Effects

Research indicates that naphthalene derivatives can exhibit a range of biological activities:

- Antioxidant Activity : Compounds like this compound may protect cells from oxidative damage by scavenging free radicals.

- Anti-inflammatory Effects : Activation of Nrf2 can lead to the expression of anti-inflammatory genes, suggesting therapeutic potential in inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that structural modifications in naphthalene derivatives can enhance cytotoxicity against cancer cells .

Data Tables

Case Studies

- Activation of Nrf2 : A study explored the activation of Nrf2 by naphthalene derivatives, demonstrating their potential as non-electrophilic activators with low toxicity profiles. The compound exhibited an IC50 value of 61 nM in fluorescence assays, indicating strong bioactivity .

- Cytotoxicity Assessment : Research on structurally similar compounds showed enhanced antiproliferative effects against breast and cervical cancer cell lines. The introduction of specific functional groups was found to significantly increase their cytotoxicity compared to standard chemotherapeutics like bleomycin .

- Oxidative Stress Response : Investigations into the antioxidative properties highlighted the role of hydroxylamine groups in scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Propriétés

IUPAC Name |

N-(1-naphthalen-2-ylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXGFKZGWPEIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443689 | |

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111525-02-1 | |

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.